4-[benzyl(methyl)amino]-6-methyl-N-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
4-[benzyl(methyl)amino]-6-methyl-N-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)amino]-6-methyl-N-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl(methyl)amino group: This step involves the nucleophilic substitution reaction where a benzyl(methyl)amine is introduced to the core structure.
Attachment of the carboxamide group: This is typically done through an amidation reaction using suitable carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)amino]-6-methyl-N-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[benzyl(methyl)amino]-6-methyl-N-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Chemical Biology: It serves as a probe to study the mechanisms of various biochemical pathways and to identify potential drug targets.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)amino]-6-methyl-N-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their fluorescent properties and potential as therapeutic agents.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with similar biological activities, particularly in cancer treatment.
Uniqueness
4-[benzyl(methyl)amino]-6-methyl-N-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-6-methyl-N-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O/c1-17-9-7-8-12-20(17)14-25-24(30)21-13-22-23(26-18(2)15-29(22)27-21)28(3)16-19-10-5-4-6-11-19/h4-13,15H,14,16H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZXSJXHEMGIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=NN3C=C(N=C(C3=C2)N(C)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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